N-[4-({[5-(4-methoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[5-(4-methoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[5-(4-methoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the methoxyphenethyl group. The sulfonyl group is then added, and finally, the acetamide moiety is attached. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including the concentration of reactants, reaction time, and temperature, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[5-(4-methoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[4-({[5-(4-methoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({[5-(4-methoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
N-[4-({[5-(4-methoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide can be compared with similar compounds such as:
N-[4-(aminosulfonyl)phenyl]acetamide: Lacks the triazine and methoxyphenethyl groups, resulting in different chemical and biological properties.
N-[4-({[5-(4-methoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]methanesulfonamide: Contains a methanesulfonamide group instead of an acetamide group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N5O4S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[[3-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H25N5O4S/c1-15(26)23-17-5-9-19(10-6-17)30(27,28)24-20-21-13-25(14-22-20)12-11-16-3-7-18(29-2)8-4-16/h3-10H,11-14H2,1-2H3,(H,23,26)(H2,21,22,24) |
InChI Key |
PFMVDUKLSVKZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.